3-Aminopropanehydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

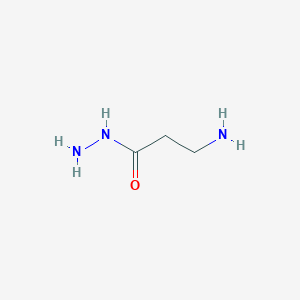

3-Aminopropanehydrazide: (chemical formula:

C3H9N3O

) is a compound with the following properties:Molecular Formula: C3H9N3O

Average Molecular Mass: 103.123 Da

Monoisotopic Mass: 103.074562 Da

準備方法

Synthetic Routes:: The synthesis of 3-Aminopropanehydrazide involves the reaction of an appropriate precursor with hydrazine hydrate. One common synthetic route is as follows:

Acetylation: Acetylation of 3-aminopropanol using acetic anhydride or acetyl chloride.

Hydrazinolysis: Treatment of the acetylated product with hydrazine hydrate to yield this compound.

Acetylation: The acetylation reaction typically occurs in anhydrous conditions using a Lewis acid catalyst (such as pyridine or triethylamine) at room temperature.

Hydrazinolysis: The hydrazinolysis step is carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods:: While this compound is not produced on a large industrial scale, it serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

化学反応の分析

3-Aminopropanehydrazide can participate in several chemical reactions:

Oxidation: It can be oxidized to form the corresponding hydrazone or oxime.

Reduction: Reduction of the carbonyl group yields the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common reagents and conditions:

Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaClO).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various alkylating agents or acyl chlorides.

Major products:

Hydrazone/Oxime: Formed during oxidation.

Amine: Result of reduction.

科学的研究の応用

3-Aminopropanehydrazide finds applications in:

Medicinal Chemistry: As a building block for designing potential drugs.

Bioconjugation: In the development of targeted drug delivery systems.

Organic Synthesis: For creating diverse chemical libraries.

作用機序

The exact mechanism of action for 3-Aminopropanehydrazide depends on its specific application. It may interact with specific molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.

類似化合物との比較

While 3-Aminopropanehydrazide is unique due to its specific structure, similar compounds include:

3-Aminopropanol: The parent compound without the hydrazide group.

3-Aminopropanal: The aldehyde form of this compound.

生物活性

3-Aminopropanehydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antioxidant, anticancer, and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of hydrazine derivatives, which are known for their potential therapeutic applications. The basic structure can be represented as follows:

This structure allows for various modifications that can enhance its biological properties.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant activity. The DPPH radical scavenging method is commonly used to evaluate this property. In one study, several derivatives were synthesized and tested, with results indicating that certain compounds showed antioxidant activity 1.4 times higher than ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 135% | 1.35 times higher |

| 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 140% | 1.40 times higher |

| Hydrazone with thiophene moiety | 126% | Higher than control |

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines. Notably, studies have shown that certain derivatives exhibit cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results demonstrated that some compounds were more effective against U-87 cells compared to MDA-MB-231 cells .

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of hydrazone derivatives of this compound, it was found that:

- Compound A (N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-methyl-3-nitrophenyl)propanamide) showed significant cytotoxicity with an IC50 value of 25 µM against U-87 cells.

- Compound B (3-chlorophenyl hydrazide) exhibited selective toxicity towards MDA-MB-231 cells with an IC50 value of 30 µM.

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. In vitro tests revealed effectiveness against various bacterial strains, including Escherichia coli. Modifications to the compound's structure significantly influenced its antibacterial activity .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(4-methyl-3-nitrophenyl)propanamide | E. coli | <50 µM |

| 3-chlorophenyl Ala hydrazide | Mycobacterium tuberculosis | <50 µM |

特性

IUPAC Name |

3-aminopropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c4-2-1-3(7)6-5/h1-2,4-5H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGUMYDTHLRXMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。